molecular formula C13H11N5O2S B511845 2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 690960-24-8

2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B511845
CAS No.: 690960-24-8
M. Wt: 301.33g/mol
InChI Key: NKCZDRXBLFMWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic small molecule based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the naturally occurring purine nucleoside adenine . This structural similarity allows derivatives of this core to function as ATP-competitive inhibitors for a variety of kinase targets, making them invaluable tools for cancer research and signal transduction studies . The specific structure of this compound features a thioacetamide linker at the 6-position of the heteroaromatic system, a modification often explored to modulate electronic properties, lipophilicity, and binding interactions with biological targets . The primary research value of this compound and its close analogs lies in their potential as anticancer agents and specific enzyme inhibitors . The pyrazolo[3,4-d]pyrimidine core is designed to occupy the adenine binding pocket of ATP-binding sites in various kinases . Researchers have successfully designed similar derivatives to inhibit pivotal kinases such as the Epidermal Growth Factor Receptor (EGFR) , a key target in cancers of the breast, lung, and colon , and CDK2 , a cyclin-dependent kinase crucial for cell cycle progression . The incorporation of a phenyl ring at the 5-position and the thioacetamide side chain are strategic modifications intended to probe hydrophobic regions and facilitate additional binding interactions within the enzyme's active site . In a research context, this compound is intended for in vitro investigations only. Its applications include serving as a building block for the synthesis of more complex derivatives, a reference compound in structure-activity relationship (SAR) studies to optimize potency and selectivity, and a potential pharmacologic probe for enzymatic and cellular assays targeting kinase-driven pathways . Researchers can utilize it to explore mechanisms of action, such as inducing cell cycle arrest and apoptosis in cancer cell lines . Handling Note: This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the compound according to their institution's guidelines for hazardous chemicals.

Properties

IUPAC Name

2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c14-10(19)7-21-13-16-11-9(6-15-17-11)12(20)18(13)8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,19)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCZDRXBLFMWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Formation

The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-1H-pyrazole-4-carboxamide with a β-ketoester derivative under acidic conditions. For example, heating 5-amino-1H-pyrazole-4-carboxamide with ethyl benzoylacetate in acetic acid at 80–90°C for 6–8 hours yields the 5-phenyl-substituted pyrazolo[3,4-d]pyrimidin-4-one scaffold. This step typically achieves yields of 70–80%, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Functionalization at Position 6

Introduction of the thioacetamide group at position 6 requires nucleophilic displacement of a halogen atom (typically chlorine) on the pyrazolo[3,4-d]pyrimidin-4-one core. The 6-chloro intermediate is prepared by treating the core with phosphorus oxychloride (POCl₃) under reflux conditions. Subsequent reaction with 2-mercaptoacetamide in anhydrous ethanol, facilitated by a base such as triethylamine, produces the target compound. Key parameters include:

  • Reagent Ratios : A 1:1.2 molar ratio of 6-chloro intermediate to 2-mercaptoacetamide ensures complete substitution.

  • Reaction Time : 5–7 hours under reflux (78–80°C) optimizes yield while minimizing side reactions.

  • Workup : Precipitation in ice-cwater followed by recrystallization from ethanol yields the pure product (65–70% yield).

Final Acetamide Group Introduction

The acetamide moiety is introduced during the nucleophilic substitution step, as 2-mercaptoacetamide serves both as the sulfur source and the acetamide carrier. Careful control of pH (neutral to slightly basic conditions) prevents hydrolysis of the acetamide group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol is preferred for its balance of polarity and boiling point, though dimethylformamide (DMF) has been explored for faster kinetics. Comparative studies show ethanol yields 65% product versus 55% in DMF due to reduced side reactions. Temperature modulation is critical: reactions below 70°C result in incomplete substitution, while temperatures above 85°C promote decomposition.

Catalytic Approaches

The addition of catalytic iodide (e.g., KI) accelerates the substitution reaction via a halogen-exchange mechanism, reducing reaction time to 4 hours. However, this method requires rigorous purification to remove residual iodide.

Characterization and Analytical Methods

Spectroscopic Analysis

  • ¹H-NMR : Key signals include a singlet at δ 8.60 ppm (H-3 of the pyrazolo[3,4-d]pyrimidine ring) and a broad singlet at δ 6.50 ppm (NH₂ of the acetamide group).

  • IR Spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O of pyrimidinone) and 1540 cm⁻¹ (C–N of acetamide) confirm functional groups.

Purity Assessment

Elemental analysis (C, H, N, S) ensures ≥95% purity, with deviations ≤0.4% from theoretical values. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) provides a retention time of 6.2 minutes, confirming homogeneity.

Challenges and Troubleshooting in Synthesis

Common Byproducts

  • 6-Hydroxy Derivative : Forms via hydrolysis of the thioacetamide group under acidic conditions. Mitigated by maintaining neutral pH during workup.

  • Disulfide Formation : Occurs due to oxidation of thiol intermediates. Use of nitrogen atmosphere and antioxidants (e.g., ascorbic acid) suppresses this side reaction.

Yield Improvement Strategies

  • Microwave-Assisted Synthesis : Reduces reaction time to 1.5 hours with 75% yield, though scalability remains a challenge.

  • Solid-Phase Synthesis : Immobilizing the pyrazolo[3,4-d]pyrimidin-4-one core on resin enables stepwise functionalization, achieving 80% purity without chromatography.

Scalability and Industrial Considerations

Pilot-scale batches (1–5 kg) utilize continuous flow reactors to enhance heat and mass transfer. Key parameters for industrial production include:

ParameterOptimal ConditionOutcome
Reactor TypeTubular flow reactor90% conversion in 30 min
SolventEthanol/water (9:1)Facilitates precipitation
Temperature75°CBalances kinetics/stability

Chemical Reactions Analysis

Types of Reactions

2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thioacetamide group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for controlling the reaction pathways and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of new compounds with different functional groups replacing the thioacetamide moiety.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including 2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. The compound has shown efficacy against various cancer cell lines through mechanisms such as inhibition of key kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study by Qi et al. demonstrated that derivatives of pyrazolo compounds exhibit potent inhibitory activity against multi-tyrosine kinases, which are critical in tumor growth and metastasis. Compound 6 from this research showed an IC50 value of 0.021 µmol/L against c-Met kinase and significant cytotoxicity against A549 lung carcinoma cells at a concentration of 0.041 µM .

CompoundTarget KinaseIC50 (µmol/L)Cell LineConcentration (µM)
6c-Met0.021A5490.041

Anti-inflammatory Applications

The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its anti-inflammatory properties. Compounds containing this moiety have been investigated for their ability to inhibit pro-inflammatory cytokines and pathways.

Antimicrobial Applications

The antimicrobial properties of this compound have also been explored. The compound has shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity

A comprehensive study evaluated the efficacy of pyrazolo derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundBacterial StrainMIC (µg/mL)
Derivative AStaphylococcus aureus32
Derivative BEscherichia coli16

Mechanism of Action

The mechanism of action of 2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at the pyrazolo-pyrimidinone core (positions 1, 4, and 5) and modifications to the acetamide side chain. These alterations significantly influence molecular weight, solubility, and melting points.

Table 1: Comparative Analysis of Structural Analogs
Compound Name / ID Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Key Features
Target Compound C₁₃H₁₃N₅O₂S ~321.39* Phenyl (5), SCH₂CONH₂ (6) Not Reported Base structure for comparison
118b C₂₇H₂₉N₇O₂ClS 628.19 2-Chloro-2-phenylethyl (1), phenethylamino (4), morpholinophenyl (side chain) 128–132 High MW, chloro and morpholine groups
123 C₂₅H₂₄N₆Cl₂O₂S 543.47 2-Chloro-2-phenylethyl (1), 4-chloro (4) 107–118 Dichloro substitution
118a C₂₇H₃₀N₇O₂ClS 552.09 2-Chloro-2-phenylethyl (1), dimethylamino (4) 197–201 High MP due to polar dimethylamino
122 C₂₆H₂₇N₅O₃S 506.58 2-Hydroxy-2-phenylethyl (1) 193–194 Hydroxy group enhances solubility
CAS 1005307-14-1 C₁₃H₁₀ClN₅O₂S 335.77 4-Chlorophenyl (1) Not Reported Chlorine enhances lipophilicity

*Calculated based on structural similarity to CAS 1005307-14-1 , replacing 4-chlorophenyl with phenyl.

Pharmacological Implications

  • Kinase Inhibition: Pyrazolo-pyrimidinones are known to inhibit kinases like CDK or PIM1. The morpholinophenyl group in 118b may target ATP-binding sites .

Biological Activity

The compound 2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide , also known by its CAS number 690960-15-7, belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C20H17N5O3S
  • Molecular Weight : 407.45 g/mol
  • Structure : The compound features a thioacetamide functional group linked to a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:

  • Kinase Inhibition : These compounds often act as inhibitors of key kinases involved in cancer cell proliferation and survival. For instance, studies have shown that certain derivatives inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinases, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .
  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells, thereby preventing further proliferation .

Anticancer Efficacy

A significant body of research highlights the anticancer potential of this compound:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)0.3EGFR/VGFR2 inhibition
A549 (lung cancer)21.3CDK inhibition
Various (general screening)<10Multiple targets

In an MCF-7 model, the compound effectively inhibited tumor growth and induced apoptosis through the activation of caspase pathways and suppression of cell migration .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Molecular docking studies have elucidated binding interactions with target proteins crucial for tumor growth regulation .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology .

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C for thiolation; room temperature for acylation).
  • Solvent selection (DMSO enhances reaction efficiency but complicates purification).
  • Catalyst choice (NaH accelerates acylation but requires anhydrous conditions) .

Basic: How is structural characterization performed for this compound and its intermediates?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (thioacetamide CH₂), δ 7.3–8.1 ppm (aromatic protons from phenyl/pyrimidine) .
    • ¹³C NMR : Carbonyl signals at δ 165–175 ppm (pyrimidinone C=O and acetamide C=O) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 422 for C₁₉H₁₅N₅O₂S) .
  • HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How do substituent modifications influence biological activity in pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Phenyl Ring Substituents : Electron-withdrawing groups (e.g., Cl, F) at the para-position enhance anticancer activity (e.g., IC₅₀ = 1.2 µM against HL-60 cells vs. 8.7 µM for unsubstituted analogs) .
  • Thioether Linkage : Replacement with sulfoxide reduces potency due to steric hindrance .
  • Acetamide Tail : N-aryl substitutions (e.g., 2-methylphenyl) improve binding to kinase ATP pockets .

Q. Table 1: Substituent Effects on Cytotoxicity (A549 Cells)

Substituent PositionGroupIC₅₀ (µM)Reference
Pyrimidine C-6S-CH₂CONHPh2.5
Phenyl paraCl1.8
Acetamide N2-MePh0.9

Advanced: What mechanistic insights exist for its anticancer activity?

Methodological Answer:
The compound inhibits kinases (e.g., EGFR, VEGFR2) via ATP-competitive binding:

  • Molecular Docking : Pyrazolo[3,4-d]pyrimidine core occupies the hinge region, while the thioacetamide tail interacts with hydrophobic pockets .
  • Enzyme Assays : IC₅₀ values correlate with kinase inhibition (e.g., 0.3 µM for VEGFR2 vs. 5.6 µM for non-targeted kinases) .
  • Apoptosis Studies : Caspase-3 activation (2.5-fold increase in cleaved PARP) in treated cells .

Q. Experimental Design :

  • Use isogenic cell lines to isolate kinase-dependent effects.
  • Combine Western blotting (kinase phosphorylation) with flow cytometry (apoptosis assays) .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:
Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs conventional) with 15% higher yield .
  • Solvent Screening : DMF improves solubility of intermediates but requires post-reaction dialysis .
  • Catalyst Loading : 10 mol% K₂CO₃ maximizes acylation efficiency without side-product formation .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature (Thiolation)70–75°C±5%
pH (Acylation)8.5–9.0±12%
Catalyst (NaH)1.2 eq+20%

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Cell Line Variability : HL-60 (leukemia) vs. A549 (lung cancer) may show differential sensitivity due to kinase expression profiles .
  • Assay Conditions : Serum-free media enhances potency (e.g., IC₅₀ = 0.8 µM vs. 2.1 µM in serum-containing media) .

Q. Resolution Workflow :

Validate activity in ≥3 cell lines.

Standardize assay protocols (e.g., MTT incubation time: 48 hrs).

Cross-reference with kinase inhibition data .

Advanced: What analytical challenges exist in assessing purity and stability?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the thioacetamide group in aqueous buffers (t₁/₂ = 72 hrs at pH 7.4) .
  • HPLC Artifacts : Oxidized sulfoxide byproducts co-elute with parent compound; use LC-MS for differentiation .

Q. Stabilization Strategies :

  • Lyophilize and store at -20°C under argon.
  • Add 0.1% BHT to DMSO stock solutions to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.